molecular formula C9H18N2O2S B13440478 3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13440478
M. Wt: 218.32 g/mol
InChI Key: ULMFNSUIXVUPDM-UHFFFAOYSA-N
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Description

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a thiolane ring, a five-membered sulfur-containing ring. The presence of these rings imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)piperidin-3-amine

InChI

InChI=1S/C9H18N2O2S/c10-8-2-1-4-11(6-8)9-3-5-14(12,13)7-9/h8-9H,1-7,10H2

InChI Key

ULMFNSUIXVUPDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCS(=O)(=O)C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione typically involves the reaction of a piperidine derivative with a thiolane precursor. One common method involves the use of 3-aminopiperidine as a starting material, which is then reacted with a thiolane derivative under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiolane derivatives, such as:

Uniqueness

What sets 3-(3-aminopiperidin-1-yl)-1-thiolane-1,1-dione apart from similar compounds is its unique combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.

Biological Activity

3-(3-Aminopiperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both sulfur and nitrogen atoms, which contribute to its chemical reactivity and biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2SC_9H_{18}N_2O_2S, with a molecular weight of approximately 218.31 g/mol. Its structure includes a tetrahydrothiophene ring that is oxidized to form a 1,1-dioxide, along with a piperidine substituent. This unique combination of functional groups is believed to be responsible for its distinctive biological properties.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂S
Molecular Weight218.31 g/mol
Density1.243 g/cm³
Boiling Point345.4 ºC
Flash Point162.7 ºC

Research indicates that this compound may interact with specific molecular targets within biological systems, such as enzymes or receptors. The exact mechanism of action is still under investigation; however, it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Potential Targets

  • NRF2 Activation : Similar compounds have been studied for their ability to activate NRF2, a transcription factor that plays a critical role in cellular defense against oxidative stress . This activation can enhance the expression of antioxidant genes and protect cells from damage.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in treating conditions related to oxidative stress.

Research Findings

Several studies have investigated the biological activity of related compounds and their analogs:

  • Structure-Activity Relationship (SAR) : A study focused on bis-sulfones derived from tetrahydrothiophene 1,1-dioxides demonstrated that specific modifications could enhance NRF2 activation potency . Compounds with sub-micromolar potencies were identified.
  • Oxidative Stress Resistance : Research has shown that compounds activating NRF2 can improve cellular resistance to oxidative stress, making them potential candidates for therapeutic interventions in diseases associated with oxidative damage .

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